![molecular formula C6H7ClF2O2S B13481954 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure and potential as a bioisostere for aromatic rings. The incorporation of difluoromethyl and sulfonyl chloride groups further enhances its chemical properties, making it a valuable building block in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. One practical approach is the use of CF3TMS/NaI system, which facilitates the addition of difluorocarbene to the bicyclo[1.1.0]butane core . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are preferred for their practicality and scalability, making them suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The bicyclo[1.1.1]pentane core can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another difluoro-substituted bicyclo[1.1.1]pentane derivative with similar structural features.
1-Halo-3-substituted Bicyclo[1.1.1]pentanes: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Uniqueness
3-(Difluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C6H7ClF2O2S |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)6-1-5(2-6,3-6)4(8)9/h4H,1-3H2 |
InChI-Schlüssel |
SMENZXIZTJYPPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


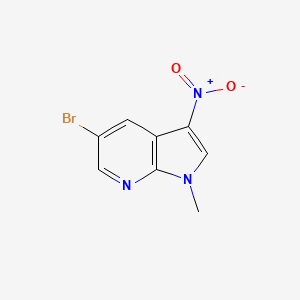
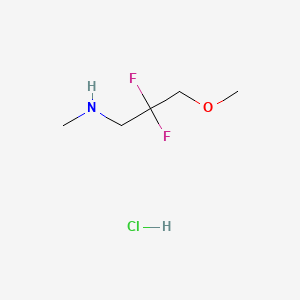
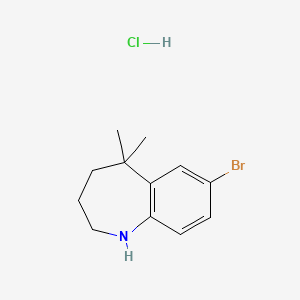
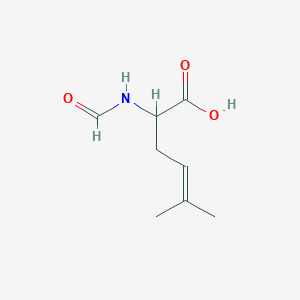
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
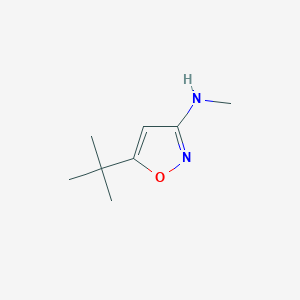
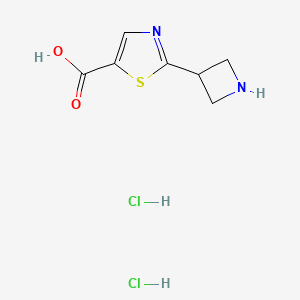
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
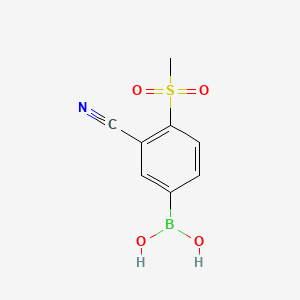
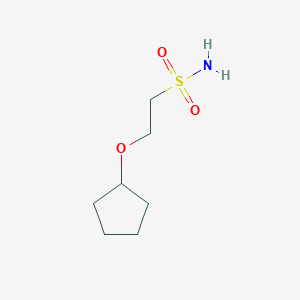
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
